2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid
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Overview
Description
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H17NO3 It is characterized by the presence of an oxane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid typically involves the reaction of 4-amino-2,2-dimethyloxane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as crystallization or chromatography, are implemented to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Similar structure with a thiazole ring instead of an oxane ring.
4-Amino-2,2-dimethylbutanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid is unique due to its oxane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-amino-2,2-dimethyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-9(10,3-4-13-8)5-7(11)12/h3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
BSTKIPONJQHLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)O)N)C |
Origin of Product |
United States |
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